molecular formula C32H35N3O6 B2515847 CaSR antagonist 18c CAS No. 802916-30-9

CaSR antagonist 18c

Cat. No.: B2515847
CAS No.: 802916-30-9
M. Wt: 557.647
InChI Key: FCBOUJYKAGWYQM-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CaSR antagonist 18c involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions to achieve the desired chemical properties.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This involves:

    Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize production costs.

    Automation: Automated systems are employed to ensure consistent and efficient production.

    Quality control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

CaSR antagonist 18c undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: Substitution reactions are commonly employed to introduce or modify functional groups on the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to achieve reduction reactions.

    Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential.

Scientific Research Applications

CaSR antagonist 18c has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a tool to study the structure and function of the calcium-sensing receptor and its role in calcium homeostasis.

    Biology: In biological research, this compound is used to investigate the physiological and pathological roles of the calcium-sensing receptor in various tissues and organs.

    Medicine: The compound has potential therapeutic applications in treating conditions related to calcium metabolism, such as osteoporosis and hyperparathyroidism.

    Industry: this compound is explored for its potential use in developing new drugs and therapeutic agents targeting the calcium-sensing receptor.

Mechanism of Action

CaSR antagonist 18c exerts its effects by binding to a specific allosteric site on the calcium-sensing receptor, distinct from the orthosteric binding site for calcium ions . This binding results in negative modulation of the receptor’s activity, leading to decreased calcium sensitivity and reduced parathyroid hormone secretion . The molecular targets and pathways involved include:

    G protein-coupled signaling: The calcium-sensing receptor couples to multiple G proteins, activating various intracellular signaling pathways.

    Parathyroid hormone regulation: By modulating the activity of the calcium-sensing receptor, this compound influences the secretion of parathyroid hormone, which plays a key role in calcium homeostasis.

Comparison with Similar Compounds

CaSR antagonist 18c is compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific binding site and mechanism of action, which allows for selective modulation of the calcium-sensing receptor’s activity. This selectivity makes it a valuable tool in scientific research and a potential therapeutic agent for conditions related to calcium metabolism .

Properties

IUPAC Name

6-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N3O6/c1-38-27-19-23(20-28(39-2)31(27)40-3)30-26(32(37)33-16-17-41-25-12-8-5-9-13-25)14-15-29(35-30)34-24(21-36)18-22-10-6-4-7-11-22/h4-15,19-20,24,36H,16-18,21H2,1-3H3,(H,33,37)(H,34,35)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBOUJYKAGWYQM-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C=CC(=N2)NC(CC3=CC=CC=C3)CO)C(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C=CC(=N2)N[C@@H](CC3=CC=CC=C3)CO)C(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.